molecular formula C16H15ClN2O B11342097 5-chloro-2-[(3,5-dimethylphenoxy)methyl]-1H-benzimidazole

5-chloro-2-[(3,5-dimethylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11342097
M. Wt: 286.75 g/mol
InChI Key: ZBGCRHBFOVGEFG-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3,5-dimethylphenoxy)methyl]-1H-1,3-benzodiazole: is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a chloro group at the 5th position and a 3,5-dimethylphenoxy methyl group at the 2nd position of the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-[(3,5-dimethylphenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dimethylphenol and 5-chloro-1H-1,3-benzodiazole.

    Reaction Conditions: The 3,5-dimethylphenol is reacted with a suitable chloromethylating agent to introduce the chloromethyl group, forming 3,5-dimethylphenoxy methyl chloride.

    Coupling Reaction: The 3,5-dimethylphenoxy methyl chloride is then coupled with 5-chloro-1H-1,3-benzodiazole under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It may also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzodiazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction Products: Reduction typically yields the corresponding amines or reduced benzodiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic properties.

Biology:

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities or protein interactions.

Medicine:

    Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

    Agrochemicals: It may be used in the development of new agrochemical products for pest control.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(3,5-dimethylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Chloro-2-[(2,5-dimethylphenoxy)methyl]-1H-1,3-benzodiazole
  • 5-Chloro-2-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-1,3-benzodiazole

Comparison:

  • Structural Differences: The position and nature of substituents on the phenoxy methyl group can significantly affect the compound’s chemical properties and reactivity.
  • Unique Properties: 5-chloro-2-[(3,5-dimethylphenoxy)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed article provides a comprehensive overview of 5-chloro-2-[(3,5-dimethylphenoxy)methyl]-1H-1,3-benzodiazole, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-chloro-2-[(3,5-dimethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H15ClN2O/c1-10-5-11(2)7-13(6-10)20-9-16-18-14-4-3-12(17)8-15(14)19-16/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

ZBGCRHBFOVGEFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl)C

Origin of Product

United States

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